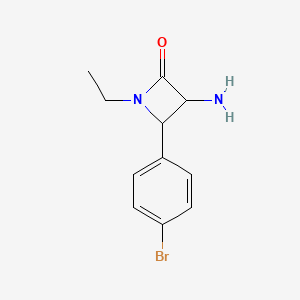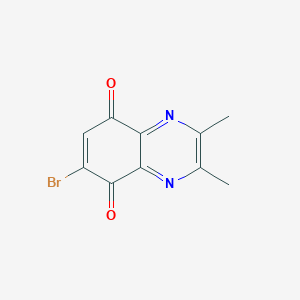
6-Bromo-2,3-dimethylquinoxaline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O2. This compound is part of the quinoxaline family, which is known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylquinoxaline-5,8-dione typically involves the bromination of 2,3-dimethylquinoxaline-5,8-dione. This reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
6-Bromo-2,3-dimethylquinoxaline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various diseases.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylquinoxaline-5,8-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2,3-dimethylquinoxaline-5,8-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Fluoro-2,3-dimethylquinoxaline-5,8-dione: Contains a fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
6-Bromo-2,3-dimethylquinoxaline-5,8-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.
Propriétés
Numéro CAS |
7697-86-1 |
|---|---|
Formule moléculaire |
C10H7BrN2O2 |
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
6-bromo-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C10H7BrN2O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3H,1-2H3 |
Clé InChI |
LEQZSMAFQOJHKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




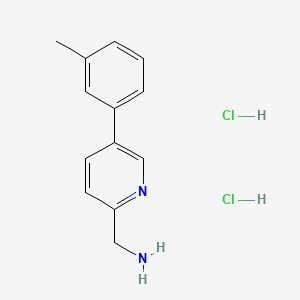
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)
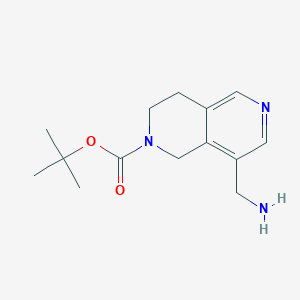
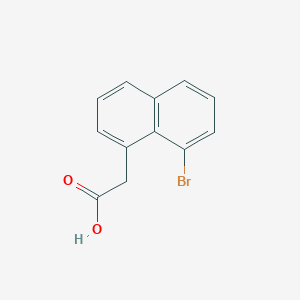
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
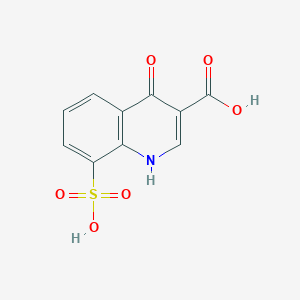
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)


